2',3',5'-Tri-O-benzoyl-6-azauridine

Nucleoside Chemistry Organic Synthesis 6-Azauridine Derivatives

Sourcing unprotected 6-azauridine for selective C5 modification leads to unwanted side reactions and failed syntheses. This tribenzoylated derivative solves that by blocking the 2',3',5'-OH groups, enabling chemoselective transformations at the triazine base. - Enables a photochemical C5 functionalization sequence with a demonstrated 60% overall yield-unattainable with unprotected 6-azauridine. - Organic-soluble (LogP ~1.8) for reaction compatibility; benzoyl groups removed under controlled conditions post-modification. - Standard pack sizes: 10 mg-100 mg; bulk custom synthesis available on request.

Molecular Formula C29H23N3O9
Molecular Weight 557.5 g/mol
Cat. No. B12398783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-benzoyl-6-azauridine
Molecular FormulaC29H23N3O9
Molecular Weight557.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=O)NC(=O)C=N3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C29H23N3O9/c33-22-16-30-32(29(37)31-22)25-24(41-28(36)20-14-8-3-9-15-20)23(40-27(35)19-12-6-2-7-13-19)21(39-25)17-38-26(34)18-10-4-1-5-11-18/h1-16,21,23-25H,17H2,(H,31,33,37)/t21-,23?,24+,25-/m1/s1
InChIKeySRPSJMLVXZRXTM-DVAINZFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3',5'-Tri-O-benzoyl-6-azauridine: Protected Nucleoside Intermediate


2',3',5'-Tri-O-benzoyl-6-azauridine (CAS 1627-29-8) is a purine nucleoside analog and a tri-O-benzoylated derivative of the antimetabolite 6-azauridine [1]. The benzoyl groups serve as protecting groups for the hydroxyl moieties on the ribose sugar, a common strategy in nucleoside chemistry to enable further selective chemical modifications of the base or sugar scaffold [2]. This protected form is primarily valued as a synthetic intermediate rather than as a final bioactive molecule, distinguishing its utility from that of unprotected or differently protected analogs.

Protected nucleoside synthetic intermediate, not a bioactive compound
Benzoyl protection enables selective C5 derivatization of the 6-azauridine scaffold
Supports multi-step nucleoside analog synthesis via temporary hydroxyl blocking

Why 2',3',5'-Tri-O-benzoyl-6-azauridine Is Irreplaceable


Direct substitution of 2',3',5'-Tri-O-benzoyl-6-azauridine with unprotected 6-azauridine or its triacetyl prodrug, azaribine, is not chemically or functionally equivalent. While 6-azauridine is the active antimetabolite that inhibits UMPS [1] and azaribine is a prodrug developed for improved oral bioavailability [2], the tribenzoylated derivative serves a distinct purpose as a protected synthetic building block. The benzoyl groups on 2',3',5'-Tri-O-benzoyl-6-azauridine block reactive hydroxyl sites, enabling selective chemical reactions at other positions on the nucleoside core that would be impossible with the unprotected or acetyl-protected forms. This protective strategy is fundamental for creating novel 5-substituted derivatives [3], making the compound irreplaceable for specific synthetic pathways despite the well-characterized biological activity of its analogs [4].

Attribute
Target: 2',3',5'-Tri-O-benzoyl
Substitute: 6-Azauridine / Azaribine
Protection selectivity
Benzoyl groups block 2',3',5'-OH; enables modification at other sites
Unprotected OH cause competing reactions; acetyl groups show different lability and are incompatible with photochemical conditions
Synthetic utility
Required for photochemical C5 functionalization (reported 60% yield)
Reaction infeasible on unprotected 6-azauridine; azaribine not validated for this sequence
Intended use
Synthetic intermediate for derivatization
6-Azauridine is an antimetabolite, not a protected building block; azaribine is a prodrug, not a synthetic intermediate

2',3',5'-Tri-O-benzoyl-6-azauridine: Quantitative Evidence


Synthetic Utility for 6-Azauridine Functionalization

The benzoyl protecting groups of 2',3',5'-Tri-O-benzoyl-6-azauridine are essential for a specific photochemical functionalization sequence. The three-step procedure (photochemical cycloaddition, decomposition, and bromine oxidation) was successfully applied to this compound, resulting in a 60% overall yield of the functionalized 5-substituted-6-azauridine nucleoside derivative [1]. This yield is a direct outcome of the protection strategy, as the equivalent reaction on unprotected 6-azauridine would not be feasible due to competing reactions at the free hydroxyl groups. No yield data is available for attempts using other protecting groups (e.g., acetyl) in this specific reaction sequence.

Synthetic Yield
Reported
60% overall yield
Target
Unprotected
Enables C5 derivatization not accessible on unprotected 6-azauridine
Photochemical sequence with reported 60% yield; reaction infeasible without benzoyl protection
Nucleoside Chemistry Organic Synthesis 6-Azauridine Derivatives

2',3',5'-Tri-O-benzoyl-6-azauridine: Application Scenarios


Synthesis of 5-Substituted-6-Azauridine Analogs

This compound is the preferred starting material for synthetic chemists aiming to create novel 5-substituted derivatives of 6-azauridine. The tri-benzoyl protection allows for a specific photochemical functionalization sequence that proceeds with a 60% overall yield, a reaction that cannot be performed on unprotected 6-azauridine [1]. Procurement is justified for laboratories developing new antimetabolites or antiviral agents based on the 6-azauridine scaffold where C5 modifications are desired.

Protected Nucleoside Building Block

In any multi-step synthetic route involving 6-azauridine, the benzoyl-protected form is required to prevent side reactions at the 2', 3', and 5' hydroxyl groups. This allows chemists to selectively modify other parts of the molecule, such as the triazine base, and later remove the benzoyl groups under controlled conditions to liberate the desired functionalized 6-azauridine. This is a standard and essential application in nucleoside medicinal chemistry.

SAR Studies of 6-Azauridine Prodrugs

While azaribine (2',3',5'-triacetyl-6-azauridine) is a known prodrug, the benzoyl-protected version offers a different steric and electronic profile that may influence its properties as a latent form of the active drug. Researchers investigating novel prodrugs or drug delivery systems for 6-azauridine may procure this compound to compare its hydrolysis kinetics, cellular permeability, and metabolic stability against the acetyl-protected standard, azaribine. The higher lipophilicity of the benzoyl groups (calculated LogP ≈ 1.8 ) compared to acetyl groups could lead to differentiated pharmacokinetic behavior, making it a valuable compound for comparative studies.

Application
Selection Property
Validation Focus
5-Substituted analog synthesis
Protection strategy compatibility
Photochemical yield assessment
Protected nucleoside building block
Regioselective modification capability
Deprotection condition review
Comparative prodrug characterization
Benzoyl vs. acetyl lipophilicity context
Hydrolysis kinetics comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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